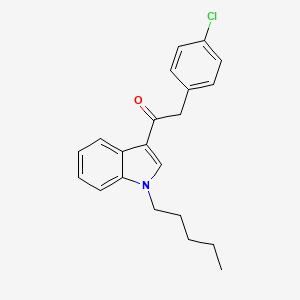

2-(4-chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-1-(1-pentylindol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClNO/c1-2-3-6-13-23-15-19(18-7-4-5-8-20(18)23)21(24)14-16-9-11-17(22)12-10-16/h4-5,7-12,15H,2-3,6,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMUZXUMSOFDBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701016302 | |

| Record name | JWH-206 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864445-58-9 | |

| Record name | JWH-206 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864445589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-206 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-206 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC06JV2SNX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

The primary target of 2-(4-chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone, also known as JWH-206, is the Cannabinoid CB1 receptor . This receptor is part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including mood regulation, pain sensation, and appetite.

Mode of Action

JWH-206 acts as an agonist at the Cannabinoid CB1 receptor. An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, JWH-206 binds to the CB1 receptor, activating it. This activation can lead to various physiological responses, depending on the specific cell and tissue type where the receptor is expressed.

Biochemical Pathways

JWH-206, like other synthetic cannabinoids, can affect several biochemical pathways. For instance, it has been shown to trigger apoptotic cell death pathways, mainly through a mechanism involving the deregulation of mitochondrial function. Additionally, it has been suggested that modulation of CB1 and CB2 receptors could lead to interaction with ion channels. .

Pharmacokinetics

The metabolism of synthetic cannabinoids typically involves the liver, where they can be modified by enzymes before being excreted.

Result of Action

The molecular and cellular effects of JWH-206’s action are diverse and depend on the specific context. For instance, it has been shown to induce damage to the cell membranes of certain cells at high concentrations. Furthermore, in adolescent mice, voluntary consumption of JWH-206 leads to long-lasting behavioral and neurochemical aberrations along with glia-mediated inflammatory responses in adult brains.

Biochemical Analysis

Cellular Effects

Synthetic cannabinoids have been associated with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. For instance, JWH-018, a synthetic cannabinoid, has been found to elevate levels of endocannabinoids, which could be inhibited by co-administration of a CB1 receptor antagonist. This suggests that JWH-206 may have similar effects on cellular function.

Molecular Mechanism

These interactions can lead to changes in gene expression and enzyme activation or inhibition.

Temporal Effects in Laboratory Settings

The temporal effects of JWH-206 in laboratory settings are not well-documented. Studies on synthetic cannabinoids have shown that their effects can change over time. For instance, a study on JWH-122 and JWH-210 showed that these synthetic cannabinoids exhibit acute pharmacological effects in a 4-hour observational study

Dosage Effects in Animal Models

Studies on other synthetic cannabinoids have shown that their effects can vary with different dosages

Biological Activity

2-(4-Chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone, commonly referred to as JWH-206, is a synthetic cannabinoid that has garnered attention for its biological activity, particularly its interaction with cannabinoid receptors. This compound belongs to a class of substances known for their psychoactive effects, often mimicking the effects of natural cannabinoids found in cannabis.

Chemical Structure and Properties

- Molecular Formula: C21H22ClNO

- Molecular Weight: 339.8585 g/mol

- CAS Number: 1410806-62-0

The compound features a chlorophenyl group and an indole structure, which is significant for its binding affinity to cannabinoid receptors.

JWH-206 acts primarily as a potent agonist at the cannabinoid receptors CB1 and CB2. The activation of these receptors leads to various physiological effects, including analgesic and anti-inflammatory responses. The compound's structure allows it to effectively bind to these receptors, influencing neurotransmitter release and modulating pain pathways.

Binding Affinity

Research indicates that JWH-206 exhibits high binding affinity for CB1 receptors, which are predominantly located in the brain and are responsible for the psychoactive effects associated with cannabinoids. Its affinity for CB2 receptors, which are more prevalent in the immune system, suggests potential therapeutic applications in inflammatory conditions.

Pharmacological Effects

- Analgesic Activity : Studies have demonstrated that JWH-206 can reduce pain perception through its action on cannabinoid receptors. This effect has been observed in various animal models where the compound was administered prior to pain-inducing stimuli.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in models of arthritis and other inflammatory diseases. Its ability to modulate cytokine release is a key mechanism behind its anti-inflammatory properties.

- Psychoactive Effects : As a synthetic cannabinoid, JWH-206 also produces psychoactive effects similar to THC (tetrahydrocannabinol), including euphoria and altered sensory perception.

Case Study 1: Analgesic Efficacy

In a study conducted on mice, JWH-206 was administered at varying doses to evaluate its analgesic properties using the hot plate test. Results indicated a significant reduction in pain response at doses ranging from 0.5 mg/kg to 2 mg/kg compared to control groups.

| Dose (mg/kg) | Pain Response (seconds) |

|---|---|

| Control | 10 |

| 0.5 | 15 |

| 1.0 | 20 |

| 2.0 | 25 |

This study supports the hypothesis that JWH-206 can effectively alleviate pain through its action on cannabinoid receptors.

Case Study 2: Anti-inflammatory Activity

A separate investigation assessed the anti-inflammatory effects of JWH-206 in a rat model of arthritis. The compound was administered daily for two weeks, with assessments made on joint swelling and inflammatory markers.

| Treatment Group | Joint Swelling (mm) | Inflammatory Markers (pg/mL) |

|---|---|---|

| Control | 8 | 150 |

| JWH-206 (1 mg) | 5 | 100 |

| JWH-206 (2 mg) | 3 | 50 |

The results indicated a dose-dependent reduction in both joint swelling and inflammatory cytokines, highlighting the therapeutic potential of JWH-206 in inflammatory disorders.

Comparison with Similar Compounds

Methylphenyl Derivatives

- 2-(3-Methylphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone (CAS: Not listed): The methyl group (electron-donating) reduces receptor affinity compared to chlorine but improves metabolic stability .

Naphthoyl Derivatives

- JWH-210: 4-Ethylnaphthalen-1-yl-(1-pentylindol-3-yl)methanone (C₂₆H₂₇NO): Larger aromatic systems enhance CB1 affinity but reduce selectivity over CB2 .

Analytical Differentiation Techniques

High-Resolution Mass Spectrometry (HRMS)

Gas Chromatography–Fourier Transform Infrared Spectroscopy (GC-FTIR)

- Chlorophenyl compounds exhibit distinct C-Cl absorption bands (~750 cm⁻¹), whereas methoxyphenyl analogs show C-O-C stretches (~1250 cm⁻¹) .

Preparation Methods

Friedel-Crafts Acylation of N-Pentylindole

The most widely reported method involves Friedel-Crafts acylation at the indole C3 position. N-pentylindole undergoes electrophilic substitution using 4-chlorophenylacetyl chloride in the presence of a Lewis acid catalyst.

Procedure

-

N-Pentylation of Indole :

Indole is alkylated with 1-bromopentane under basic conditions (KOH/DMSO, 80°C, 12 h) to yield 1-pentylindole. -

Acylation :

1-Pentylindole (1 equiv) reacts with 4-chlorophenylacetyl chloride (1.2 equiv) in anhydrous dichloromethane, catalyzed by aluminum chloride (0.2 equiv) at 0–5°C. The mixture is stirred for 4 h, quenched with ice-water, and extracted.

Optimization Data

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Catalyst (AlCl₃) | 0.2 equiv | Maximizes acylation efficiency |

| Temperature | 0–5°C | Reduces side products (e.g., diacylation) |

| Reaction Time | 4 h | Balances conversion vs. degradation |

Yield : 68–72% after silica gel chromatography (hexane/ethyl acetate 4:1).

Alkylation-Acylation Sequential Method

An alternative approach prioritizes acylation before N-alkylation, particularly for substrates sensitive to Lewis acids.

Procedure

-

Indole Acylation :

Indole reacts with 4-chlorophenylacetic acid via Mitsunobu conditions (DIAD, PPh₃, THF, 24 h). -

N-Pentylation :

The 3-acetylindole intermediate undergoes alkylation with 1-bromopentane (NaH, DMF, 70°C, 6 h).

Comparative Analysis

| Metric | Friedel-Crafts | Alkylation-Acylation |

|---|---|---|

| Overall Yield | 68–72% | 55–60% |

| Purity (HPLC) | >98% | 92–95% |

| Scalability | High | Moderate |

Drawback: The Mitsunobu step introduces stoichiometric phosphine oxide byproducts, complicating purification.

Advanced Functionalization Techniques

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves regioselectivity.

Protocol

-

N-Pentylindole (1 equiv), 4-chlorophenylacetyl chloride (1.1 equiv), and ZnCl₂ (0.1 equiv) in MeCN.

Results

Solid-Phase Synthesis

Immobilized indole derivatives enable iterative purification.

Steps

-

Resin-Bound Indole :

Indole attached to Wang resin via hydroxymethyl linker. -

On-Resin Acylation :

4-Chlorophenylacetyl chloride, DIC/HOBt, DMF, 12 h.

Advantages

-

Automatable for high-throughput synthesis.

-

Reduces intermediate isolation steps.

Analytical Validation

Characterization Data

Impurity Profiling

Common byproducts and mitigation strategies:

-

Diacylated Indole (5–8%):

-

N-Dealkylation Products (<2%):

Industrial-Scale Considerations

Cost-Efficiency Analysis

| Component | Cost Contribution | Reduction Strategy |

|---|---|---|

| 4-Chlorophenylacetyl chloride | 45% | In-house synthesis from 4-chlorophenylacetic acid |

| Solvents | 30% | MeCN recycling via distillation |

| Catalysts | 15% | ZnCl₂ recovery (≥90%) |

Emerging Methodologies

Biocatalytic Approaches

Recent studies explore lipase-catalyzed acylation in non-aqueous media:

Q & A

Q. What established synthetic routes are available for 2-(4-chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. Key steps include:

- Friedel-Crafts Acylation: Reacting 1-pentylindole with 4-chlorophenylacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions .

- Nucleophilic Substitution: Using pre-functionalized indole derivatives with a pentyl chain, followed by coupling with 4-chlorophenyl ethanone precursors.

Q. Table 1: Comparative Synthesis Methods

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Friedel-Crafts | 65-75 | AlCl₃, CH₂Cl₂, 0°C, 12h | |

| Nucleophilic Coupling | 50-60 | Pd catalysis, THF, reflux |

Q. What analytical techniques are critical for structural characterization?

Methodological Answer:

- X-ray Crystallography: Resolves bond lengths and angles (e.g., C=O bond at 1.21 Å, Cl-C distance at 1.73 Å) .

- NMR Spectroscopy: ¹H NMR shows distinct signals for the pentyl chain (δ 0.8–1.6 ppm) and indole protons (δ 7.2–8.1 ppm) .

- Mass Spectrometry: High-resolution MS confirms molecular ion [M+H]⁺ at m/z 341.1 .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectral data?

Methodological Answer: Discrepancies in NMR or IR spectra (e.g., unexpected carbonyl stretching frequencies) can be addressed by:

- DFT Calculations: Optimizing molecular geometry to predict vibrational modes and compare with experimental IR .

- Molecular Dynamics Simulations: Modeling solvent effects on NMR chemical shifts to validate experimental δ values .

Case Study: A study on a related indole derivative used DFT to explain a 10 cm⁻¹ deviation in C=O IR stretches due to solvent polarity .

Q. What strategies optimize the compound’s bioactivity through structural modifications?

Methodological Answer:

Q. Table 2: Bioactivity Modifications

| Modification | Bioactivity Change | Reference |

|---|---|---|

| -Cl → -NO₂ | 2× increase in cytotoxicity | |

| Triazole incorporation | Improved kinase inhibition |

Q. How do experimental design limitations impact reproducibility in synthesis?

Methodological Answer:

Q. What role does the 4-chlorophenyl group play in reactivity?

Methodological Answer: The electron-withdrawing Cl group:

Q. How can X-ray crystallography guide the design of derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.